molecular formula C22H18Cl2N2O4S B296721 Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

Cat. No. B296721
M. Wt: 477.4 g/mol
InChI Key: ABAKBJKQBGMFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate, also known as D609, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and has been shown to have various biochemical and physiological effects.

Mechanism of Action

Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate inhibits PC-PLC activity by binding to the enzyme and blocking its catalytic site. This results in the accumulation of phosphatidylcholine in the cell membrane and the inhibition of downstream signaling pathways that require diacylglycerol as a second messenger. Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has also been shown to inhibit the activity of other enzymes, such as phospholipase A2 and sphingomyelinase, which are involved in the metabolism of membrane lipids.
Biochemical and Physiological Effects:
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration. It has also been shown to modulate the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has several advantages for lab experiments, including its potency as an inhibitor of PC-PLC and its ability to inhibit other enzymes involved in membrane lipid metabolism. However, Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in scientific research. One direction is the development of more potent and selective inhibitors of PC-PLC that can be used to study the role of this enzyme in cellular processes. Another direction is the use of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in combination with other drugs or therapies to enhance their efficacy. Additionally, the use of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in animal models of disease can provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves several steps, including the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl mercaptan, which is then reacted with 2-methoxybenzaldehyde to form 2,4-dichlorobenzyl 2-methoxybenzyl sulfide. This compound is then reacted with ethyl cyanoacetate to form methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate (Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate).

Scientific Research Applications

Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been widely used in scientific research as a potent inhibitor of PC-PLC. PC-PLC is an enzyme that hydrolyzes phosphatidylcholine, a major component of cell membranes, into choline and diacylglycerol. Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been shown to inhibit PC-PLC activity in various cell types, including cancer cells, and has been used to study the role of PC-PLC in cellular processes such as apoptosis and cell migration.

properties

Molecular Formula

C22H18Cl2N2O4S

Molecular Weight

477.4 g/mol

IUPAC Name

methyl 5-cyano-6-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C22H18Cl2N2O4S/c1-29-15-7-4-12(5-8-15)18-16(10-25)21(26-20(27)19(18)22(28)30-2)31-11-13-3-6-14(23)9-17(13)24/h3-9,18-19H,11H2,1-2H3,(H,26,27)

InChI Key

ABAKBJKQBGMFLZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=C(C=C(C=C3)Cl)Cl)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=C(C=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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